molecular formula C15H15ClN2O4S B3470218 2-CHLORO-3-[4-(METHYLSULFONYL)PIPERAZINO]NAPHTHOQUINONE

2-CHLORO-3-[4-(METHYLSULFONYL)PIPERAZINO]NAPHTHOQUINONE

Cat. No.: B3470218
M. Wt: 354.8 g/mol
InChI Key: FUCGYDMINLTBFK-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(methylsulfonyl)piperazino]naphthoquinone is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a chloro group, a methylsulfonyl group, and a piperazine ring attached to the naphthoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[4-(methylsulfonyl)piperazino]naphthoquinone typically involves multiple steps:

    Starting Material: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone.

    Substitution Reaction: The first step involves the substitution of one of the chloro groups with a piperazine derivative. This reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Sulfonylation: The next step involves the introduction of the methylsulfonyl group. This is achieved by reacting the intermediate product with methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(methylsulfonyl)piperazino]naphthoquinone undergoes various types of chemical reactions, including:

    Oxidation: The naphthoquinone core can undergo oxidation reactions, leading to the formation of higher oxidation state products.

    Reduction: Reduction reactions can convert the naphthoquinone to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state naphthoquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-[4-(methylsulfonyl)piperazino]naphthoquinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-3-[4-(methylsulfonyl)piperazino]naphthoquinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins involved in redox reactions.

    Pathways: It may affect cellular pathways related to oxidative stress and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,4-naphthoquinone: Lacks the piperazine and methylsulfonyl groups.

    3-Amino-2-chloro-1,4-naphthoquinone: Contains an amino group instead of the piperazine and methylsulfonyl groups.

Uniqueness

2-Chloro-3-[4-(methylsulfonyl)piperazino]naphthoquinone is unique due to the presence of both the piperazine and methylsulfonyl groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-chloro-3-(4-methylsulfonylpiperazin-1-yl)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-23(21,22)18-8-6-17(7-9-18)13-12(16)14(19)10-4-2-3-5-11(10)15(13)20/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCGYDMINLTBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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